molecular formula C12H12ClN3O4 B1487576 1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326837-98-2

1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1487576
CAS No.: 1326837-98-2
M. Wt: 297.69 g/mol
InChI Key: DEFJIDWIQIXRFR-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O4 and its molecular weight is 297.69 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326837-98-2) is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O4C_{12}H_{12}ClN_3O_4, with a molecular weight of 297.69 g/mol. Its structure features a chloro-substituted methoxyphenyl ring and a triazole moiety which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₄
Molecular Weight297.69 g/mol
CAS Number1326837-98-2
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds, including the target compound, against several bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia). The compound showed significant cytotoxic effects with IC50 values indicating strong inhibition of cell proliferation:

Cell LineIC50 (µM)
MCF-715
A54920
HL-6018

These findings suggest that the compound may act as a potential lead for developing new anticancer agents .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it possesses notable antioxidant activity, which can contribute to its overall therapeutic effects:

CompoundDPPH Scavenging Activity (%)
This compound88.6%
Ascorbic Acid90%

This antioxidant property may help mitigate oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with disease processes. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress when overactive . Molecular docking studies have provided insights into its binding affinity and interactions at the active sites of these enzymes.

Case Studies

In a recent case study focusing on the synthesis and evaluation of related triazole derivatives, it was found that modifications to the triazole ring could enhance biological activity. For example, derivatives with different substituents on the phenyl ring exhibited varied potency against cancer cell lines and showed promise as xanthine oxidase inhibitors .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4/c1-19-6-9-11(12(17)18)14-15-16(9)8-5-7(13)3-4-10(8)20-2/h3-5H,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJIDWIQIXRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

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